Strategic Procurement and Application of (R)-4-Fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1213021-49-8) in Drug Development
Strategic Procurement and Application of (R)-4-Fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1213021-49-8) in Drug Development
Executive Summary
The compound (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1213021-49-8) is a highly specialized, enantiomerically pure fluorinated building block. In modern medicinal chemistry, the strategic incorporation of fluorine into benzofuran scaffolds has proven critical for modulating lipophilicity, metabolic stability, and target-binding affinity. This in-depth technical guide provides drug development professionals with a comprehensive framework for the synthesis, chiral resolution, rigorous quality control (QC), and biological application of this critical intermediate.
Structural & Mechanistic Rationale
The pharmacological value of (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine lies in its precise structural features, each engineered to overcome specific pharmacokinetic and pharmacodynamic hurdles in drug design:
-
The Fluorine Effect (C4 Position): The substitution of hydrogen with fluorine at the C4 position of the benzofuran ring significantly alters the electronic distribution of the aromatic system. Fluorine's high electronegativity lowers the pKa of the adjacent amine, modulating its ionization state at physiological pH. Furthermore, the C-F bond provides a steric shield that blocks cytochrome P450-mediated metabolic oxidation at the highly reactive aromatic positions, thereby increasing the half-life of derived therapeutics [1].
-
Stereospecificity of the (R)-3-Amine: The 3-amino group serves as a versatile synthetic handle for the formation of amides, ureas, and sulfonamides. The (R)-configuration dictates the 3D spatial trajectory of these subsequent functional groups. In target-binding pockets (such as the cyclooxygenase-2 active site or β-amyloid aggregates), this specific stereochemistry is non-negotiable for achieving the required hydrogen-bonding geometry and avoiding steric clashes [2].
Synthesis & Chiral Resolution Workflows
Procuring enantiomerically pure (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine often requires the resolution of a racemic mixture. The following protocol details a self-validating workflow utilizing classical diastereomeric salt resolution, chosen for its scalability and high enantiomeric excess (ee) yield.
Step-by-Step Resolution Methodology
-
Racemate Preparation: The racemic amine is synthesized via the reductive amination of 4-fluorobenzofuran-3(2H)-one using ammonium acetate and sodium cyanoborohydride (NaCNBH₃) in methanol.
-
Diastereomeric Salt Formation: The racemic amine is dissolved in a hot mixture of ethanol and water. A chiral resolving agent, such as D-(-)-Tartaric acid , is added in a 1:1 molar ratio. Causality: D-Tartaric acid forms diastereomeric salts with the (R) and (S) amines, which possess distinctly different lattice energies and solubilities.
-
Fractional Crystallization: The solution is cooled slowly to room temperature. The (R)-amine tartrate salt preferentially crystallizes out of the solution due to its lower solubility in the EtOH/H₂O matrix, while the (S)-amine salt remains in the mother liquor.
-
Basification and Extraction: The isolated (R)-amine tartrate crystals are suspended in dichloromethane (DCM) and treated with 1M NaOH until the aqueous layer reaches pH 10. Causality: The strong base deprotonates the tartrate salt, liberating the free (R)-amine into the organic DCM layer, which is subsequently separated, dried over MgSO₄, and concentrated in vacuo.
Workflow for the chiral resolution of racemic 4-fluoro-2,3-dihydrobenzofuran-3-amine.
Supplier Evaluation & Self-Validating Quality Control
When sourcing CAS 1213021-49-8 from commercial suppliers (e.g., BLDpharm [3]), researchers must implement a self-validating QC system. Relying solely on a Certificate of Analysis (CoA) is insufficient for sensitive asymmetric synthesis. The following QC protocol ensures both chemical and chiral integrity.
Self-Validating QC Protocol
-
Chemical Purity (RP-HPLC): Run the sample on a C18 Reverse-Phase column using a gradient of Water/Acetonitrile (with 0.1% TFA). A single sharp peak validates the absence of unreacted ketones or degradation products.
-
Chiral Purity (Chiral HPLC): This is the critical validation step for the resolution workflow. Use a Chiralcel OD-H column (cellulose-based stationary phase). Causality: The chiral stationary phase interacts differently with the (R) and (S) enantiomers via hydrogen bonding and π-π interactions, separating them. The (R)-enantiomer must show an enantiomeric excess (ee) of ≥98%.
-
Structural Identity (NMR & LC-MS): ¹H-NMR validates the proton backbone, while ¹⁹F-NMR (showing a distinct singlet/multiplet depending on coupling) confirms the exact position of the fluorine atom. LC-MS confirms the exact mass (M+H⁺ ≈ 154.15 m/z).
Table 1: Standardized Supplier QC Metrics for CAS 1213021-49-8
| Analytical Parameter | Methodology / Instrument | Acceptance Criteria | Purpose / Causality |
| Chemical Purity | RP-HPLC (C18 Column, UV 254 nm) | ≥ 97.0% (Area %) | Ensures absence of synthetic byproducts. |
| Chiral Purity (ee) | Chiral HPLC (Chiralcel OD-H) | ≥ 98.0% ee | Validates the success of chiral resolution. |
| Molecular Mass | LC-MS (ESI+) | [M+H]⁺ = 154.15 ± 0.1 | Confirms molecular formula (C₈H₈FNO). |
| Structural Identity | ¹H-NMR and ¹⁹F-NMR (400 MHz) | Conforms to structure | Verifies regiochemistry of the fluorine atom. |
Applications in Drug Development & Pathway Modulation
Derivatives synthesized from (R)-4-fluoro-2,3-dihydrobenzofuran-3-amine have demonstrated profound utility in two primary therapeutic areas: Oncology/Inflammation and Neuroimaging.
Anti-Inflammatory and Anticancer Therapeutics
Fluorinated benzofuran and dihydrobenzofuran derivatives act as potent anti-inflammatory agents. In macrophage models stimulated by lipopolysaccharides (LPS), these compounds inhibit the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). This targeted inhibition drastically decreases the secretion of downstream inflammatory mediators such as Prostaglandin E2 (PGE2) and Nitric Oxide (NO) [1]. Because chronic inflammation is a known driver of tumorigenesis, these derivatives also exhibit anticancer properties, notably downregulating the antiapoptotic protein Bcl-2 and inducing PARP-1 cleavage in colorectal adenocarcinoma cell lines [1].
Mechanism of action for fluorinated benzofuran derivatives in inflammatory pathways.
PET Imaging in Alzheimer's Disease
The lipophilic nature and compact size of fluorinated benzofurans make them exceptional candidates for crossing the blood-brain barrier. When radiolabeled with Fluorine-18 (¹⁸F), derivatives of this scaffold demonstrate high-affinity binding (nanomolar Ki values) to β-amyloid (Aβ₁₋₄₂) aggregates. In vivo studies utilizing transgenic mouse models (Tg2576) have shown that these ¹⁸F-labeled tracers provide high-contrast Positron Emission Tomography (PET) imaging of β-amyloid plaques, serving as a critical diagnostic tool for Alzheimer's Disease [2].
References
-
Title: Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents Source: International Journal of Molecular Sciences (MDPI) URL: [Link]
-
Title: Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains Source: ACS Medicinal Chemistry Letters (American Chemical Society) URL: [Link]
